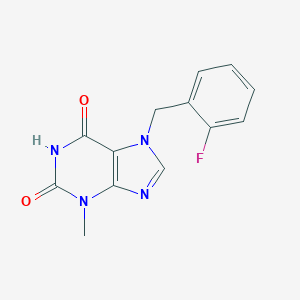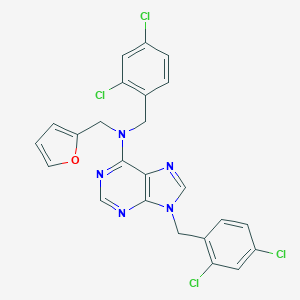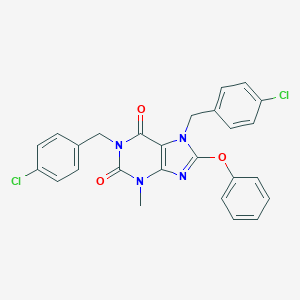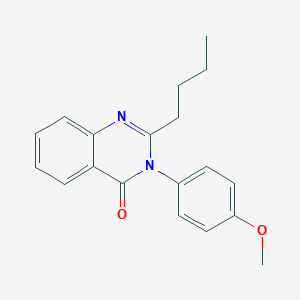![molecular formula C25H21ClN2O4 B295515 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295515.png)
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CP-31398, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. CP-31398 is a potent p53 stabilizer that has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione works by stabilizing the p53 protein, which is often mutated or inactivated in cancer cells. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and inhibit tumor growth. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione also inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. This leads to the accumulation of p53 and its activation, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to sensitize cancer cells to chemotherapy by inhibiting the DNA repair pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one limitation of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione.
Orientations Futures
There are several future directions for the research and development of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One potential direction is the development of more soluble analogs of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione that can be administered more easily in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. Another potential direction is the investigation of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the potential use of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in the treatment of other diseases, such as neurodegenerative diseases, should also be explored.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 4-chloro-3-methylphenol with 2-bromoethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-formylbenzoic acid to form 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde. The final step involves the reaction of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde with 1-phenylpyrazolidine-3,5-dione to form 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione.
Applications De Recherche Scientifique
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to stabilize the p53 protein, which is a tumor suppressor that plays a crucial role in preventing the development of cancer. 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and colon cancer. Additionally, 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propriétés
Formule moléculaire |
C25H21ClN2O4 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
(4E)-4-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-17-15-20(11-12-22(17)26)31-13-14-32-23-10-6-5-7-18(23)16-21-24(29)27-28(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b21-16+ |
Clé InChI |
IVMZREFWEZFQFU-LTGZKZEYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)

![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)